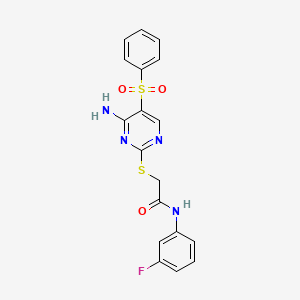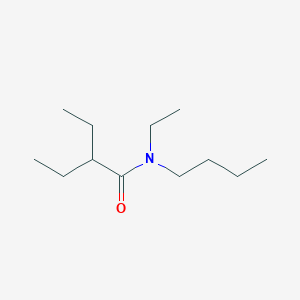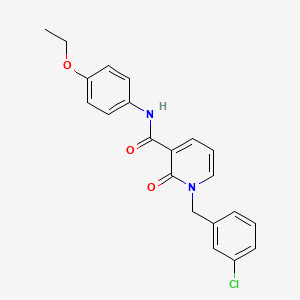
6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one, also known as SMX-11, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential applications in cancer research. The compound was first synthesized in 2010 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous studies exploring its mechanism of action and potential therapeutic uses.
Wirkmechanismus
6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one works by binding to the catalytic subunit of PP2A, preventing it from interacting with its regulatory subunits and inhibiting its activity. This leads to a decrease in the dephosphorylation of key signaling molecules involved in cell growth and survival, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the viral protein Tat. 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one is its specificity for PP2A, making it a useful tool for studying the role of this protein in various cellular processes. However, its potency as an inhibitor may also make it difficult to use at high concentrations without causing off-target effects. Additionally, the synthesis of 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one can be time-consuming and may require specialized equipment, limiting its accessibility to some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one. One area of interest is the development of more potent and selective inhibitors of PP2A, which could have even greater therapeutic potential. Additionally, 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one could be further explored for its potential use in treating other diseases beyond cancer, such as HIV and inflammatory disorders. Finally, the mechanisms underlying the anti-cancer effects of 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one could be further elucidated, potentially leading to the development of new cancer therapies.
Synthesemethoden
The synthesis of 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one involves several steps, beginning with the reaction of 4-chlorobenzene sulfonamide with N-methylmorpholine to form the sulfonamide intermediate. This intermediate is then reacted with 9H-carbazole-9-methanol to form the final product, 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one has been shown to be a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in regulating cell growth and proliferation. PP2A is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and tumor formation. By inhibiting PP2A, 6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one has the potential to act as an anti-cancer agent, selectively targeting cancer cells while leaving healthy cells unharmed.
Eigenschaften
IUPAC Name |
6-(carbazol-9-ylmethyl)-4-(4-chlorophenyl)sulfonylmorpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-16-9-11-18(12-10-16)31(28,29)25-13-17(30-23(27)15-25)14-26-21-7-3-1-5-19(21)20-6-2-4-8-22(20)26/h1-12,17H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHVBZPVHXACOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((9H-carbazol-9-yl)methyl)-4-((4-chlorophenyl)sulfonyl)morpholin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2947806.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2947809.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2947812.png)



![1-(3-Hydroxypropyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947821.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2947823.png)
![methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2947825.png)
![1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine](/img/structure/B2947827.png)
![Lithium;1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2947829.png)